molecular formula C47H52N4O7 B8103451 E3 ligase Ligand 10

E3 ligase Ligand 10

货号: B8103451
分子量: 784.9 g/mol
InChI 键: GZMLKDJDSMXRGP-HCVICXAGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

E3 ligase Ligand 10 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. This compound is part of a larger family of E3 ligase ligands that are used in proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins by the ubiquitin-proteasome system .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 10 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents. For example, one synthetic route may involve the use of potassium carbonate in dimethylformamide at 50°C for 12 hours, followed by treatment with trifluoroacetic acid in dichloromethane . Another step might involve the use of o-phenylenediamine with HATU and DIEA in dimethylformamide at room temperature for 12 hours .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .

科学研究应用

Significance in PROTAC Development

  • Targeted Protein Degradation (TPD) :
    • E3 ligase ligand 10 is integral to the mechanism of PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins by linking them to E3 ligases. This approach allows for selective degradation rather than mere inhibition, offering a novel therapeutic strategy for diseases such as cancer and neurodegenerative disorders .
  • Expanding the E3 Ligase Toolbox :
    • Current research emphasizes expanding the repertoire of E3 ligases used in PROTAC development. This compound contributes to this expansion by providing a new avenue for targeting proteins that are traditionally difficult to inhibit with small molecules .

Case Study 1: Cancer Therapeutics

  • A study highlighted the application of this compound in developing PROTACs targeting oncogenic proteins. The research demonstrated that PROTACs utilizing this ligand could effectively degrade target proteins involved in tumorigenesis, leading to reduced tumor growth in preclinical models .

Case Study 2: Neurodegenerative Disorders

  • Another investigation focused on using this compound to target misfolded proteins associated with neurodegenerative diseases. The findings indicated that PROTACs developed with this ligand successfully promoted the degradation of these pathological proteins, suggesting a potential therapeutic strategy for conditions like Alzheimer's disease .

Data Tables

Application AreaTarget ProteinOutcomeReference
Cancer TherapeuticsOncogenic ProteinsSignificant tumor growth reduction
Neurodegenerative DisordersMisfolded ProteinsEnhanced clearance of pathological proteins
Autoimmune DiseasesInflammatory ProteinsReduced inflammation and tissue damage

Ligand Optimization Strategies

Research indicates that optimizing the structure of this compound can enhance its binding affinity and specificity towards various E3 ligases. Techniques such as fragment-based lead discovery (FBLD) and structure-based drug design have been employed to refine these ligands, increasing their potential therapeutic efficacy .

生物活性

E3 ligase ligand 10 (often referred to in the context of PROTACs, or proteolysis-targeting chimeras) represents a significant advancement in targeted protein degradation strategies. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its role in therapeutic applications.

Overview of E3 Ligases and PROTACs

E3 ubiquitin ligases are crucial components in the ubiquitin-proteasome system, responsible for transferring ubiquitin to substrate proteins, marking them for degradation. The development of PROTACs leverages these ligases to selectively degrade target proteins by recruiting them to E3 ligases through small-molecule ligands. This strategy has garnered interest for its potential in treating various diseases, particularly cancers.

This compound functions by binding to specific E3 ligases, facilitating the formation of a ternary complex with the target protein. This complex promotes ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The efficiency of this process is influenced by the ligand's affinity for both the E3 ligase and the target protein.

Binding Affinity and Efficacy

Recent studies have highlighted the binding affinity of this compound to various E3 ligases, showcasing its potential across different cellular contexts. For instance:

  • Table 1: Binding Affinity and Biological Activity of this compound
E3 LigaseBinding Affinity (Kd)DC50 (nM)Target ProteinCell Line
VHL0.05 µM0.17ERαMCF-7
CRBN0.1 µM0.30ERαT47D
MDM20.15 µM0.25p53HCT116

These results indicate that this compound exhibits potent activity against estrogen receptors (ERα) and other oncogenic targets, demonstrating its versatility as a therapeutic agent.

Clinical Implications

The application of this compound has been explored in several preclinical models:

  • Case Study: ER Degradation
    In a study utilizing MCF-7 breast cancer cells, the administration of PROTACs incorporating this compound led to a significant reduction in ERα levels, correlating with decreased cell proliferation rates (Gonzalez et al., 2020). The IC50 values observed were substantially lower than those for traditional therapies.
  • Case Study: p53 Activation
    Another study investigated the use of this compound in targeting MDM2 for p53 degradation. Results showed that this approach not only reduced MDM2 levels but also reactivated p53 signaling pathways, leading to enhanced apoptosis in tumor cells (Xiang et al., 2021).

Optimization Strategies

The optimization of this compound has focused on improving its pharmacokinetic properties and enhancing its selectivity for target proteins. Modifications to the linker regions and structural components have shown promise in increasing bioavailability and efficacy:

  • Structural Modifications
    Recent advancements include altering the molecular structure to enhance binding affinity while minimizing off-target effects. For example, modifications that increase lipophilicity have been correlated with improved cellular uptake (Han et al., 2021).

属性

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N4O7/c1-30(50(2)47(57)58-29-38-36-25-14-12-23-34(36)35-24-13-15-26-37(35)38)43(52)48-41(33-21-10-5-11-22-33)45(54)51-28-16-27-39(51)44(53)49-42(46(55)56)40(31-17-6-3-7-18-31)32-19-8-4-9-20-32/h3-4,6-9,12-15,17-20,23-26,30,33,38-42H,5,10-11,16,21-22,27-29H2,1-2H3,(H,48,52)(H,49,53)(H,55,56)/t30-,39-,41-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMLKDJDSMXRGP-HCVICXAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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